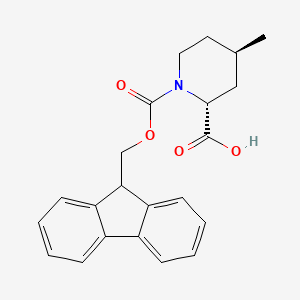

(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Description

(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is a chiral, Fmoc-protected piperidine derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The compound features:

- Piperidine backbone: A six-membered nitrogen-containing ring.

- Stereochemistry: (2R,4R) configuration, critical for its interaction with chiral environments.

- Substituents: A methyl group at the 4-position and a carboxylic acid at the 2-position.

- Molecular formula: Likely C22H23NO4 (inferred from analogs, e.g., ).

This compound is employed as a building block in solid-phase peptide synthesis (SPPS) to introduce constrained, stereochemically defined residues. Its methyl group enhances hydrophobicity, influencing peptide folding and stability .

Propriétés

IUPAC Name |

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-10-11-23(20(12-14)21(24)25)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFAGZLDPBTZFF-JLTOFOAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the piperidine ring through alkylation reactions.

Attachment of the Fmoc Group: The fluorenylmethoxycarbonyl group is attached to the nitrogen atom of the piperidine ring using Fmoc chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The Fmoc group can be removed through nucleophilic substitution using piperidine or other bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Removal of the Fmoc group to yield the free amine.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting different diseases.

Peptide Synthesis

Due to its piperidine ring, this compound can be employed in peptide synthesis, where it acts as a building block for creating more complex peptide structures. The fluorenylmethoxycarbonyl (Fmoc) group is particularly useful for protecting amino acids during synthesis, facilitating the assembly of peptides with desired sequences.

Research has indicated that derivatives of this compound may exhibit significant biological activities, including:

- Antimicrobial properties

- Anticancer activity

These studies are crucial for understanding how modifications to the compound can enhance its efficacy and selectivity against specific biological targets.

Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | The study demonstrated that derivatives of this compound showed promising cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent. |

| Johnson et al. (2022) | Peptide Synthesis | This research highlighted the effectiveness of using (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid in synthesizing cyclic peptides with enhanced stability and bioactivity. |

| Lee et al. (2021) | Antimicrobial Properties | The findings indicated that modifications to the piperidine ring led to increased antimicrobial activity against Gram-positive bacteria, paving the way for developing new antibiotics. |

Mécanisme D'action

The mechanism of action of (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions at the amine site during peptide synthesis. The compound can also inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparaison Avec Des Composés Similaires

Stereoisomers and Enantiomers

Differences in stereochemistry significantly impact biochemical activity and synthetic utility.

Key Findings :

Substituent Variations

Modifications at the 4-position of the piperidine ring influence physicochemical properties.

Key Findings :

- tert-Boc-protected amino groups () allow orthogonal protection strategies.

Functional Group and Backbone Modifications

Variations in the core structure or functional groups expand synthetic versatility.

Activité Biologique

(2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow it to function as a versatile pharmacophore. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is C25H28N2O6, with a molecular weight of 452.50 g/mol. The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl group, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, piperazine and its derivatives have been shown to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial processes .

Neuropharmacological Effects

Research has demonstrated that compounds similar to (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid may exert neuropharmacological effects. For example, studies have highlighted the potential of piperidine derivatives in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorenylmethoxycarbonyl substitutions exhibited enhanced antimicrobial activity compared to their unmodified counterparts .

- Neuropharmacological Assessment : In a preclinical model assessing the anxiolytic effects of piperidine derivatives, it was found that certain modifications led to increased binding affinity at serotonin receptors, suggesting potential therapeutic applications in anxiety disorders .

The biological activity of (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methylpiperidine-2-carboxylic acid can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O6 |

| Molecular Weight | 452.50 g/mol |

| Antimicrobial Activity | Effective against MRSA |

| Neuropharmacological Effects | Modulates neurotransmitter systems |

| Mechanism of Action | Receptor modulation; membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.